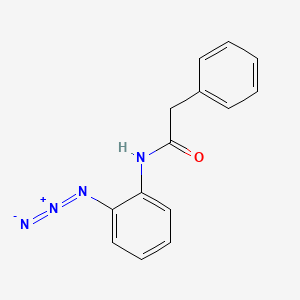
N-(2-azidophenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-azidophenyl)-2-phenylacetamide: is a chemical compound characterized by its azide group attached to a phenyl ring and an acetamide group linked to another phenyl ring
Synthetic Routes and Reaction Conditions:
Nitration and Subsequent Reduction: The compound can be synthesized by first nitrating phenylacetamide to introduce the azide group, followed by reduction to form the azido-phenyl group.
Azidation of Aniline Derivatives: Another method involves the azidation of aniline derivatives, followed by acylation to introduce the phenylacetamide moiety.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process, which allows for more efficient production and better control over reaction parameters.
Types of Reactions:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas are used.
Substitution Reactions: Nucleophiles like sodium azide and various alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrophenylacetamide derivatives.
Reduction: Amino derivatives of phenylacetamide.
Substitution Reactions: Various substituted phenylacetamides.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a precursor for the preparation of various heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the role of azide groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The compound exerts its effects through the azide group, which can act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the azide group can interact with various biological molecules, leading to the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
N-(2-azidophenyl)acetamide: Similar structure but lacks the phenyl group on the acetamide moiety.
N-(2-azidophenyl)benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
N-(2-azidophenyl)ethanamide: Similar structure but with an ethanamide group instead of phenylacetamide.
Uniqueness: N-(2-azidophenyl)-2-phenylacetamide is unique due to the presence of both the azide group and the phenylacetamide moiety, which allows for a wide range of chemical reactions and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(2-azidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-17-13-9-5-4-8-12(13)16-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINUYECBHBCLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














